(1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol
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Overview
Description
(1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of both dibenzylamino and phenyl groups in its structure makes it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric reduction of a prochiral ketone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of enantioselective chromatography to separate the desired enantiomer from a racemic mixture. This method ensures high purity and yield of the (1S,2R) enantiomer, which is crucial for its applications in pharmaceuticals and other fields.
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohols or amines.
Scientific Research Applications
(1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial for its potential therapeutic effects and its use in drug development.
Comparison with Similar Compounds
- (1R,2S)-2-Dibenzylamino-1-phenyl-propan-1-ol
- (1S,2S)-2-Dibenzylamino-1-phenyl-propan-1-ol
- (1R,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol
Comparison: Compared to its diastereomers and enantiomers, (1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol exhibits unique stereochemical properties that influence its reactivity and biological activity. The specific arrangement of atoms in this compound allows for selective interactions with molecular targets, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
2-(dibenzylamino)-1-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZCOAZLVQXGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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